molecular formula C18H24N2O6 B12982061 N-Cbz-(4S)-4-(Boc-amino)-L-proline

N-Cbz-(4S)-4-(Boc-amino)-L-proline

Cat. No.: B12982061
M. Wt: 364.4 g/mol
InChI Key: DDWOAECQYPSHMZ-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions, ensuring that the desired transformations occur without interference from other reactive sites on the molecule.

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. The preparation often includes the following steps:

    Protection of the amine group: The amine group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Introduction of the benzyloxycarbonyl group: The carboxylic acid group is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.

    Formation of the pyrrolidine ring: The protected intermediates are then subjected to cyclization reactions to form the pyrrolidine ring structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.

    Substitution reactions: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.

    Oxidation and reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, hydrogen gas with a palladium catalyst for hydrogenation, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, for example, the compound acts as a protecting group that prevents unwanted side reactions during the formation of peptide bonds. The protecting groups are later removed to yield the desired peptide product. The molecular targets and pathways involved vary depending on the specific reactions and applications .

Comparison with Similar Compounds

Similar compounds to 1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid include:

    N-Benzyloxycarbonyl-L-proline: Another compound with a benzyloxycarbonyl protecting group, used in peptide synthesis.

    N-tert-Butoxycarbonyl-L-proline: Similar to the target compound but with only the Boc protecting group.

    N-Benzyloxycarbonyl-L-lysine: Used in the synthesis of peptides and proteins, featuring a benzyloxycarbonyl group.

The uniqueness of 1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid lies in its dual protection strategy, which allows for selective deprotection and functionalization, making it highly versatile in synthetic chemistry .

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

DDWOAECQYPSHMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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